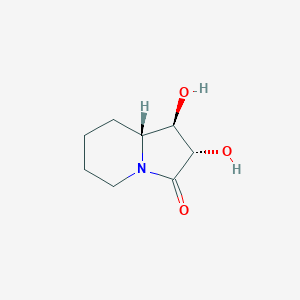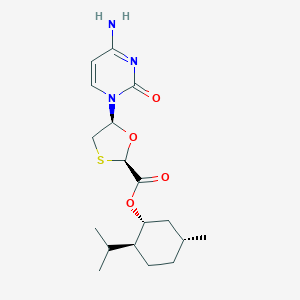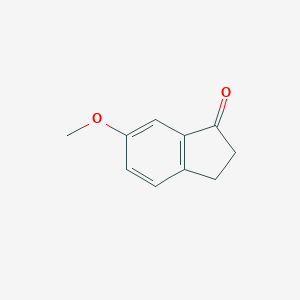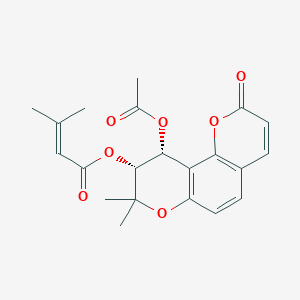
3-Oxo-(-)-lentiginosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-(-)-lentiginosine is a natural product derived from the plant family Rubiaceae. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for use in scientific research. In
Applications De Recherche Scientifique
3-Oxo-(-)-lentiginosine has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-Oxo-(-)-lentiginosine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Oxo-(-)-lentiginosine is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-Oxo-(-)-lentiginosine has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-Oxo-(-)-lentiginosine can modulate the activity of various signaling pathways involved in inflammation, cancer, and oxidative stress. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Oxo-(-)-lentiginosine has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Oxo-(-)-lentiginosine in lab experiments include its broad spectrum of biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound include its low yield from the natural source and its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 3-Oxo-(-)-lentiginosine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be conducted to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Furthermore, research should be conducted to develop more efficient methods for the synthesis of 3-Oxo-(-)-lentiginosine to make it more readily available for scientific research.
Méthodes De Synthèse
3-Oxo-(-)-lentiginosine can be synthesized from the plant species Psychotria lentiginosa. The plant is first extracted with a suitable solvent, and the crude extract is then subjected to chromatographic purification to isolate the pure compound. The yield of 3-Oxo-(-)-lentiginosine from the plant is low, and therefore, synthetic methods have been developed to produce this compound in larger quantities.
Propriétés
IUPAC Name |
(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBJKFYFVBJCS-QYNIQEEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(C(C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461178 |
Source


|
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-(-)-lentiginosine | |
CAS RN |
160169-49-3 |
Source


|
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)




![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)






